![molecular formula C15H13F2NO3S B2903146 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1794845-24-1](/img/structure/B2903146.png)
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate
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Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as DFB, and it has been studied extensively for its unique properties and potential uses.
Scientific Research Applications
Bitter Taste Modulation
This compound has been identified as a potential bitter taste blocker . It can be used to inhibit the bitter taste in various food products and medications. This application is particularly beneficial in improving the palatability of oral pharmaceuticals and in the food industry to enhance the flavor profile of certain foods and beverages .
Flavor Enhancement in Coffee
The compound has been found to function as a flavor modulator in coffee. By blocking the bitter taste receptors, it can reduce the bitterness of coffee, which is an essential aspect for coffee manufacturers aiming to cater to a wider audience preferring a smoother taste .
Research Tool in Taste Receptor Studies
As a compound that can antagonize human T2R taste receptors, it serves as a valuable tool in scientific research to understand the mechanisms of taste and develop new taste receptor assays .
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c1-9-2-5-13(22-9)15(20)21-8-14(19)18-7-10-3-4-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBUKRVFFVFEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate |
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